1-(2,4-Difluorophenyl)-2-phenylethanone
Description
1-(2,4-Difluorophenyl)-2-phenylethanone is a fluorinated acetophenone derivative characterized by a difluorophenyl group at the 2,4-positions and a phenyl group attached to the ethanone backbone. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of fluorine substituents, which enhance metabolic stability and influence intermolecular interactions .
Properties
Molecular Formula |
C14H10F2O |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H10F2O/c15-11-6-7-12(13(16)9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
MYGHQCXTEIBLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,4-Difluorophenyl)-2-phenylethanone and related compounds:
Key Differences in Physicochemical Properties
- Fluorine vs. Hydroxyl Groups: The replacement of hydroxyl (-OH) groups with fluorine (-F) in this compound reduces hydrogen-bonding capacity, lowering melting points compared to dihydroxy analogs (e.g., 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, m.p. ~200°C ). Fluorine’s electronegativity also increases electron deficiency, affecting reactivity in electrophilic substitutions.
- Biological Activity: Fluorinated compounds like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67 ) demonstrate receptor antagonism, suggesting that this compound could be optimized for similar bioactivity through structural tuning.
Preparation Methods
Reaction Mechanism and Substrate Selection
In a representative procedure, 1,2-difluorobenzene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) under reflux conditions. The Lewis acid generates an acylium ion, which attacks the electron-rich aromatic ring at the ortho or para position relative to the fluorine substituents. For 2,4-difluorophenyl derivatives, steric and electronic effects favor acylation at the less hindered position, yielding the desired regioisomer.
Optimization Insights :
-
Catalyst Loading : AlCl₃ is typically used in stoichiometric amounts (1:1 molar ratio to acyl chloride).
-
Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability, with DCM preferred for its low boiling point and ease of removal.
-
Temperature : Reflux conditions (40–50°C) balance reaction rate and side-product formation.
Case Study: High-Yield Synthesis
A patent-pending protocol achieved a 98% yield of 2-chloro-1-(3,4-difluorophenyl)ethanone using AlCl₃-catalyzed acylation. While this intermediate differs from the target compound, substituting chloroacetyl chloride with benzoyl chloride or phenylacetyl chloride could direct the synthesis toward this compound.
Data Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.0 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 40–50°C (reflux) | |
| Reaction Time | 3–5 hours | |
| Yield | Up to 98% |
Palladium-Catalyzed Dehalogenation for Intermediate Functionalization
Palladium-catalyzed hydrogenolysis offers a route to dehalogenate intermediates en route to the target ketone. This method is critical when halogenated precursors are used to control regioselectivity.
Two-Step Synthesis Strategy
A patent describing voriconazole intermediates highlights a two-step process:
-
Alkylation : 2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in tetrahydrofuran (THF) with potassium carbonate.
-
Dehalogenation : The chloro intermediate undergoes hydrogenolysis using 10% palladium on carbon (Pd/C) in ethanol under 1 MPa H₂.
Adaptation for Target Compound :
Replacing 3-chloro-1,2,4-triazole with a phenyl-containing nucleophile (e.g., phenylboronic acid in a Suzuki coupling) could yield this compound.
Data Table 2: Palladium-Catalyzed Dehalogenation Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | Ethanol | |
| Hydrogen Pressure | 1 MPa | |
| Temperature | 50–75°C | |
| Yield | 87–89% per step |
Phase Transfer Catalysis for Enhanced Reactivity
Phase transfer catalysis (PTC) enables reactions between immiscible reactants, improving yields and reducing energy input. A Chinese patent demonstrates this approach for triazole-containing acetophenones, which can be modified for phenyl-substituted targets.
Oxidative Coupling Under PTC Conditions
In a reported procedure, α-(2,4-difluorophenyl)-β-1H-1,2,4-triazole acetophenone undergoes oxidation using a phase transfer catalyst (tetrabutylammonium bromide) and 50% NaOH. Adapting this method to phenylacetyl derivatives could facilitate ketone formation via oxidative deprotection or coupling.
Critical Factors :
-
Catalyst Selection : Quaternary ammonium salts (e.g., TBAB) enhance interfacial reactivity.
-
Oxidant Choice : Sodium persulfate or KMnO₄ may replace the sulfur-containing oxidants mentioned in the patent.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Friedel-Crafts Acylation : High yields (≥95%) but requires stoichiometric AlCl₃, complicating waste management.
-
Palladium Catalysis : Step-efficient but demands pressurized H₂ and noble metal catalysts, increasing costs.
-
Phase Transfer Catalysis : Mild conditions and scalability potential, though substrate specificity limits broad application.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,4-Difluorophenyl)-2-phenylethanone in laboratory settings?
A practical approach involves Friedel-Crafts acylation or cross-coupling reactions . For example, reacting 2,4-difluorobenzene derivatives with phenacyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Alternatively, halogenation of precursor ketones (e.g., substituting hydroxyl groups in 1-(2,4-dihydroxyphenyl)-2-phenylethanone with fluorine via fluorinating agents like DAST) may be employed . Optimizing reaction conditions (e.g., pH 4–6, copper catalysts) from similar acetophenone syntheses is recommended to enhance yield .
Q. How can researchers characterize the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : NMR identifies fluorine substitution patterns, while NMR confirms phenyl group integration.
- Mass spectrometry (HRMS) : Validates molecular weight (expected ) and fragmentation patterns.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related cyclopropane derivatives .
- IR spectroscopy : Confirms ketone C=O stretch (~1700 cm) and aryl-F vibrations .
Q. What purification methods are effective for isolating high-purity this compound?
- Steam distillation : Removes volatile byproducts.
- Solvent extraction : Use benzene or dichloromethane for phase separation .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients isolates the target compound.
- Recrystallization : Ethanol or acetone yields crystalline product.
Advanced Questions
Q. How does the electronic structure of this compound influence its reactivity?
The electron-withdrawing fluorine substituents on the aryl ring polarize the ketone group, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., Grignard reactions). Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals, predicting sites for electrophilic or radical attacks . Comparative studies with non-fluorinated analogs show reduced electron density at the carbonyl oxygen, affecting hydrogen-bonding interactions .
Q. What are the applications of this compound in pharmaceutical research?
While direct data is limited, structurally related compounds exhibit:
- Antifungal activity : Triazole derivatives (e.g., tebuconazole) leverage difluorophenyl groups for target binding .
- Proteomics tools : Similar acetophenones serve as photoaffinity labels or enzyme inhibitors .
- Drug intermediates : Fluorinated ketones are precursors to bioactive molecules like β-amino alcohols .
Q. How can DFT resolve discrepancies between experimental and computational stability data for this compound?
- Geometry optimization : Compare DFT-predicted bond lengths/angles with crystallographic data .
- Thermochemical analysis : Calculate Gibbs free energy of formation and compare with experimental calorimetry.
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, addressing stability variations in different media .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
